molecular formula C6H6BrNO B1282133 5-Bromo-1-methylpyridin-2(1H)-one CAS No. 81971-39-3

5-Bromo-1-methylpyridin-2(1H)-one

Cat. No. B1282133
CAS RN: 81971-39-3
M. Wt: 188.02 g/mol
InChI Key: HHVFVHIUOMMWRN-UHFFFAOYSA-N
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Description

The compound 5-Bromo-1-methylpyridin-2(1H)-one is a brominated pyridine derivative. Pyridine derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities and their use as building blocks in organic synthesis. The presence of a bromine atom in the pyridine ring can make these compounds useful intermediates for further chemical transformations .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods. For instance, 5-bromo-2,2'-bipyridines can be synthesized via Stille coupling reactions, with yields ranging from 70 to 90% . Another approach involves the direct bromination of 2,2'-bipyridine hydrobromide salt or radical decarboxylative bromination of corresponding acid chlorides to selectively produce 5-bromo-2,2'-bipyridine . Additionally, bromination of 1-methyl-6-bromopyridone-2 in glacial acetic acid results in the formation of 1-methyl-3,5,6-tribromopyridone-2 .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be elucidated using various spectroscopic techniques. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Brominated pyridines can undergo various chemical reactions, making them versatile intermediates. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine can be used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines through halogen dance reactions . The reactivity of brominated pyridines allows for the synthesis of a wide range of derivatives, such as the preparation of mono-, bis-, and tris-tridentate ligands from 5'-substituted-2,2'-bipyridine-6-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by the presence of the bromine atom and other substituents on the pyridine ring. These properties are essential for understanding the behavior of these compounds in various environments and their potential applications. For instance, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions, which could affect its solubility and reactivity .

Scientific Research Applications

For example, 5-Bromopyrimidine is a related compound that is used as a pharmaceutical intermediate . It’s a light yellow to yellow crystal . It’s insoluble in water but soluble in organic solvents like benzene and toluene . It’s used in the synthesis of plant growth regulator pyrazole alcohol . It can react with butyl bromide magnesium to get magnesium derivatives, and cerium compounds can be synthesized from bromopyrimidine or lithium pyrimidine .

Safety And Hazards

The safety data sheet for “5-Bromo-1-methylpyridin-2(1H)-one” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-bromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVFVHIUOMMWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515499
Record name 5-Bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methylpyridin-2(1H)-one

CAS RN

81971-39-3
Record name 5-Bromo-1-methyl-1H-pyridin-2-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methylpyridin-2(1H)-one
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Record name 5-Bromo-1-methylpyridin-2(1H)-one
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Synthesis routes and methods I

Procedure details

5-Bromopyridin-2(1H)-one (0.250 g, 1.44 mmol) was dissolved in DMF (3 mL) then added iodomethane (0.0943 ml, 1.51 mmol) and potassium carbonate (0.218 g, 1.58 mmol). The reaction was stirred at room temperature overnight. The reaction mixture was concentrated under vacuum. The remaining residue was dissolved in ethyl acetate then washed with water and brine. The aqueous layer was back-extracted with ethyl acetate (3×). The organic layers were combined and dried over sodium sulfate then concentrated under vacuum to afford 5-bromo-1-methylpyridin-2(1H)-one as an orange waxy solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.0943 mL
Type
reactant
Reaction Step Two
Quantity
0.218 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromopyridin-2(1H)-one (2.00 g, 11.5 mmol) was added in portions to a mixture of sodium hydride (1.10 g, 27.5 mmol) in THF (100 mL) at 0° C. The mixture was stirred for 1 h at 0° C. followed by addition of iodomethane (8.20 g, 57.5 mmol). The reaction mixture was allowed to warm to ambient temperature and stirred overnight. The reaction was quenched with water (2 mL) and then concentrated. The residue was suspended in water (50 mL) and the resulting mixture was extracted with EtOAc (50 mL×3). The organic extracts were combined, dried over anhydrous sodium sulfate, and concentrated. The residue was washed with petroleum ether (30 mL) and dried to afford 5-bromo-1-methylpyridin-2(1H)-one (1.7 g, 79% yield) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of NaH (4.8 g, 0.2 mol) in THF (10 mL) was added a solution of 5-bromopyridin-2(1H)-one (8.6 g, 0.05 mol) in THF (120 mL) at 0° C. The resulting mixture was stirred for 1 h and CH3I (35.5 g, 0.25 mol) was added. The mixture was stirred for 3 h. The reaction was quenched with aqueous NH4Cl solution. The organic phase was concentrated to give the crude product, which was purified by column chromatography to give 5-bromo-1-methylpyridin-2(1H)-one (8.9 g, 96.78%). 1H NMR (CDCl3): δ=3.5 (S, 3H), 6.52 (m, 1H), 7.32 (m, 1H), 7.45 (m, 1H).
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
35.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel class of phosphodiesterase 10A inhibitors with potent PDE10A inhibitory activity and reduced CYP3A4 inhibition was designed and synthesized starting from 2-[4-({[1-methyl-4-(…
Number of citations: 24 www.sciencedirect.com
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
Inappropriate activation of endosomal TLR7 and TLR8 occurs in several autoimmune diseases, in particular systemic lupus erythematosus (SLE). Herein, the development of a TLR8 …
Number of citations: 17 pubs.acs.org
KF McDaniel, L Wang, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
The development of bromodomain and extraterminal domain (BET) bromodomain inhibitors and their examination in clinical studies, particularly in oncology settings, has garnered …
Number of citations: 124 pubs.acs.org
TTH Luong, E Brachet, JD Brion… - European Journal of …, 2015 - Wiley Online Library
An efficient and general palladium‐catalyzed coupling of 3‐bromoquinolin‐2(1H)‐ones, 3‐bromocoumarins, 3‐chloroquinoxalin‐2(1H)‐ones, and 3‐iodo‐2H‐chromenes with a variety …
SD Edmondson, A Mastracchio… - Journal of medicinal …, 2006 - ACS Publications
A series of β-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. Optimization of …
Number of citations: 127 pubs.acs.org
X Liu, Y Zhang, Y Li, J Wang, H Ding, W Huang… - … Pharmaceutica Sinica B, 2021 - Elsevier
Medulloblastoma (MB) is a common yet highly heterogeneous childhood malignant brain tumor, however, clinically effective molecular targeted therapy is lacking. Modulation of …
Number of citations: 14 www.sciencedirect.com
JJ Winter-Holt, C Bardelle, E Chiarparin… - Journal of Medicinal …, 2022 - ACS Publications
ATAD2 is an epigenetic bromodomain-containing target which is overexpressed in many cancers and has been suggested as a potential oncology target. While several small molecule …
Number of citations: 11 pubs.acs.org
X Zhao, M Xin, W Huang, Y Ren, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of novel reversible Btk inhibitors has been designed based on the structure of the recently reported preclinical drug RN486. The synthesis and SAR of these compounds are …
Number of citations: 29 www.sciencedirect.com
T Kawasaki-Takasuka, T Yamazaki - Tetrahedron, 2015 - Elsevier
Utilization of a mixed solvent system of DMF/HMPA=1/1 (v/v) to the KF/CuI/TMSCF 3 reagent system proved to significantly affect the reaction, realizing convenient introduction of a …
Number of citations: 6 www.sciencedirect.com
濵口渉 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第二節 化合物の合成 9 第三節 PDE10A 阻害活性および代謝安定性の評価結果ならびに考察 13 第四節 行動薬理試験における薬効評価 19 第五節 本章のまとめ 22 第二章 CYP3A4 阻害を減弱…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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